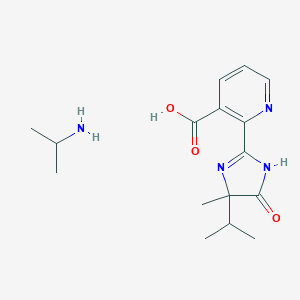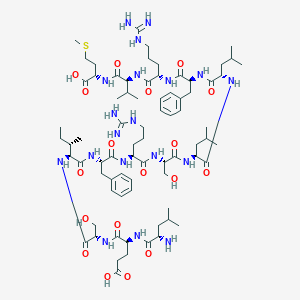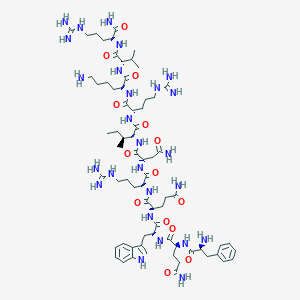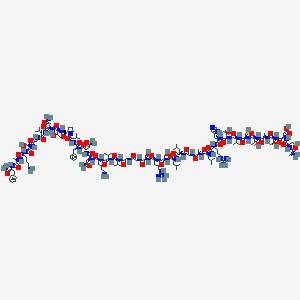
alpha-CGRP (human)
Overview
Description
Alpha-calcitonin gene-related peptide (α-CGRP) is a regulatory neuropeptide belonging to the calcitonin gene family. It serves as a potent vasodilator and plays essential roles in both normal physiological processes and pathophysiological conditions. α-CGRP is predominantly produced in the central and peripheral nervous systems, specifically in the dorsal root ganglia (DRG) of Aδ and C sensory neurons. Another form of CGRP, β-CGRP, exists and is primarily synthesized in the enteric nervous system, pituitary gland, and immune cells .
Synthesis Analysis
α-CGRP is synthesized through complex processes involving gene expression, post-translational modifications, and secretion. Its production occurs mainly in sensory neurons, where it is processed from a larger precursor peptide. The mature α-CGRP peptide is then released into circulation and acts as a signaling molecule .
Molecular Structure Analysis
The molecular structure of α-CGRP consists of 37 amino acids. It forms a helical conformation stabilized by disulfide bonds. The peptide’s structure is crucial for its biological activity, especially in vasodilation and pain modulation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Migraine Biomarker
Alpha-CGRP is considered a promising candidate to become the first migraine biomarker . It’s been found that alpha-CGRP and beta-CGRP show different behaviors even within the same condition . However, the literature shows conflicting results, suggesting a methodological source for such discrepancies .
Cardiovascular Disease Treatment
Alpha-CGRP has a significant role in normal and pathophysiological states, particularly in cardiovascular disease . Administration of alpha-CGRP, either in its native or modified form, improves cardiac function at the pathophysiological level, and significantly protects the heart from the adverse effects of heart failure and hypertension .
Migraine Treatment
Elevated levels of alpha-CGRP cause migraine-related headaches . Therefore, alpha-CGRP antagonists that block the interaction of the peptide with its receptor are beneficial in reducing chronic and episodic migraine headaches . Several alpha-CGRP antagonists are currently being used as migraine treatments or are in clinical trials for migraine pain management .
Vasodilation
Alpha-CGRP is an endogenous calcitonin gene-related peptide receptor (CGRP) agonist and a long-lasting vasodilator . This property makes it useful in conditions where vasodilation is beneficial.
Insulin Secretion Modulation
Alpha-CGRP reduces the secretion of both mouse Ins1 and Ins2 proteins . This suggests potential applications in the study and treatment of conditions related to insulin secretion, such as diabetes.
Amylin Fibrillization Remodeling
Alpha-CGRP remodels amylin fibrillization in mouse pancreatic β-cells . This could have implications for the study and treatment of conditions related to amylin fibrillization, such as type 2 diabetes and Alzheimer’s disease.
Mechanism of Action
Target of Action
Alpha-CGRP (human), also known as Human CGRP, primarily targets the calcitonin gene-related peptide receptor (CGRP receptor) . This receptor is highly expressed in sensory unmyelinated C-fibers arising from the trigeminal ganglia and dorsal root ganglia (DRG) as well as their terminals in the spinal cord and brainstem . The CGRP receptor plays a crucial role in nociceptive transmission and headache pathogenesis .
Mode of Action
Alpha-CGRP (human) acts as an endogenous agonist of the CGRP receptor . It interacts with the CGRP receptors, leading to a series of intracellular events. This peptide has an amphiphilic α-helix between residues 8–18 that is important in the interaction with CGRP receptors . The onset of the throbbing headache of migraine is mediated by CGRP release from the trigeminovascular system .
Biochemical Pathways
Alpha-CGRP (human) is involved in several biochemical pathways. It plays a significant role in normal and pathophysiological states, particularly in cardiovascular disease and migraines . In the context of cardiovascular disease, alpha-CGRP has been shown to protect against ischemia/reperfusion (I/R) injury . In the case of migraines, an elevated level of alpha-CGRP causes migraine-related headaches .
Pharmacokinetics
The pharmacokinetics of alpha-CGRP (human) are influenced by various factors. The concentration of the peptide can be modulated by the method and specific kit employed for its measurement . Alpha-CGRP content is preserved in serum within the first 24 hours when samples are stored at 4°C after clotting and immediate centrifugation . Storage at -80°c for more than 6 months results in a decrease in cgrp levels .
Result of Action
The action of alpha-CGRP (human) leads to several molecular and cellular effects. In cardiovascular disease, administration of alpha-CGRP improves cardiac function at the pathophysiological level and significantly protects the heart from the adverse effects of heart failure and hypertension . In contrast, in the context of migraines, an elevated level of alpha-CGRP causes migraine-related headaches .
Action Environment
The action, efficacy, and stability of alpha-CGRP (human) are influenced by various environmental factors. Age positively correlates with beta-CGRP content, and men have higher alpha-CGRP levels than women . These factors should be taken into account when studying the effects of alpha-CGRP (human).
properties
IUPAC Name |
(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C163H269N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110(71-265)204-160(262)126(86(22)219)210-133(235)84(20)185-157(259)125(85(21)218)211-147(249)105(61-119(229)230)198-150(252)109(70-264)203-130(232)81(17)166)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221,264-265H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYDHSONDSTNJ-XJVRLEFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C163H269N51O49S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3791.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-CGRP (human) | |
CAS RN |
90954-53-3 | |
| Record name | alpha-Calcitonin gene-related peptide (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090954533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
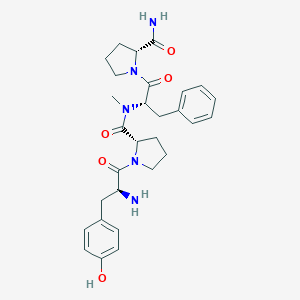
![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)




